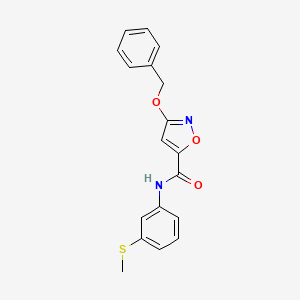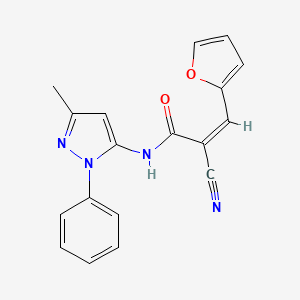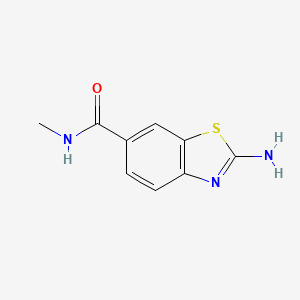
3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the compound , often involves strategic approaches to incorporate the isoxazole ring into the molecular framework. For instance, one-pot synthesis methods have been developed for 3-methylisoxazole-5-carboxamides, showcasing the adaptability and efficiency of synthetic strategies in creating complex structures from simpler precursors (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the crystal lattice. For example, studies have revealed the crystal and molecular structure of related compounds, highlighting the importance of intermolecular hydrogen bonds and supramolecular self-assembly in stabilizing these structures (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into the synthesis and characterization of compounds structurally related to 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide has led to significant advancements. For instance, Sailaja Rani Talupur and colleagues synthesized a series of compounds by condensing 3-((3,4-dimethoxy benzylidine)amino)thiophene-2-carboxamide with sodium azide in Tetrahydrofuron, which were then characterized by various analytical methods and evaluated for antimicrobial activity through molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, N. Lisowskaya and colleagues reported on the thermal decarbonylation of certain carboxylates leading to novel compounds, the structures of which were confirmed by X-ray crystallography, showcasing a methodological approach to synthesizing structurally complex molecules (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
Biological Activity
The exploration of biological activities of compounds related to 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide has also been extensive. C. Altuğ and colleagues synthesized benzenesulfonamide-containing isoxazole compounds and evaluated them for their inhibitory properties against human carbonic anhydrase isoforms, revealing potent inhibitory activities against specific isoforms which are drug targets for conditions like glaucoma and neuropathic pain (Altuğ et al., 2017). A. Hebishy and colleagues developed benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza (H5N1), indicating the potential of these compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antioxidant Properties
Further investigations into the antimicrobial and antioxidant properties of structurally related compounds have been conducted. A study by Wang and colleagues on novel benzo[d]isothiazol-3(2H)-ones demonstrated favorable antimicrobial activity, highlighting the potential use of these compounds in antimicrobial applications (Wang et al., 2012). Additionally, N. Shruthi and colleagues synthesized novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules, which exhibited potent antimicrobial activities and were also effective against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Shruthi et al., 2016).
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-24-15-9-5-8-14(10-15)19-18(21)16-11-17(20-23-16)22-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPSRCEFWMVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)
![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)


![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)


![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)


